molecular formula C14H11ClN2 B2983005 1-[(3-Chlorophenyl)methyl]benzimidazole CAS No. 838880-77-6

1-[(3-Chlorophenyl)methyl]benzimidazole

Cat. No.: B2983005
CAS No.: 838880-77-6
M. Wt: 242.71
InChI Key: QHYIRANSSQXDBU-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 3-chlorophenylmethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)methyl]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[(3-Chlorophenyl)methyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYIRANSSQXDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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